JH-RE-06

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

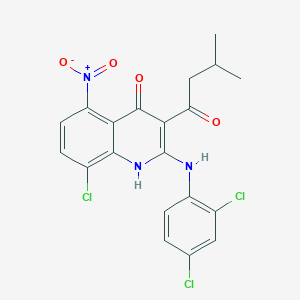

IUPAC Name |

8-chloro-2-(2,4-dichloroanilino)-3-(3-methylbutanoyl)-5-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl3N3O4/c1-9(2)7-15(27)17-19(28)16-14(26(29)30)6-4-11(22)18(16)25-20(17)24-13-5-3-10(21)8-12(13)23/h3-6,8-9H,7H2,1-2H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTXIQCBQIKIOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)[N+](=O)[O-])Cl)NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is JH-RE-06 antigen retrieval solution?

An In-depth Technical Guide to Antigen Retrieval Solutions for Immunohistochemistry

Introduction

Antigen retrieval is a critical process in immunohistochemistry (IHC) for unmasking epitopes that have been masked by formalin fixation.[1][2] Formalin, a common fixative, creates methylene bridges that cross-link proteins, which, while preserving tissue morphology, can block antibody access to the target antigen, leading to weak or false-negative staining results.[3][4] Antigen retrieval techniques are designed to break these cross-links, restoring the antigen's three-dimensional structure and allowing for effective antibody binding.[3] This guide provides a comprehensive overview of the principles, methods, and common solutions used for antigen retrieval, aimed at researchers, scientists, and drug development professionals.

Core Principles of Antigen Retrieval

The primary goal of antigen retrieval is to reverse the chemical modifications introduced by aldehyde-based fixatives. This is typically achieved through two main approaches: Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER).

-

Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating tissue sections in a specific buffer solution. The combination of heat and the chemical properties of the buffer (particularly pH) work to break the methylene cross-links.[5] It is believed that thermal energy helps to hydrolyze these bonds and allows the protein to refold, exposing the epitope.[5][6]

-

Proteolytic-Induced Epitope Retrieval (PIER): This method utilizes enzymes to digest the proteins surrounding the epitope, thereby unmasking it.[1][2] While effective for some antigens, PIER can be a harsher method and may damage tissue morphology if not carefully optimized.[7]

Common Antigen Retrieval Solutions and Their Properties

The choice of antigen retrieval solution is critical and often depends on the specific antigen, antibody, and tissue type. Optimization is frequently required to achieve the best staining results.[7]

| Solution | Typical pH | Composition | Common Applications & Notes |

| Citrate Buffer | 6.0 | 10mM Sodium Citrate or 10mM Citric Acid, often with 0.05% Tween 20.[8] | Widely used and effective for many antigens.[9] It is generally considered gentle on tissue morphology.[10] A common starting point for optimization.[8] |

| Tris-EDTA Buffer | 9.0 | 10mM Tris Base, 1mM EDTA, often with 0.05% Tween 20.[11] | More effective for certain antigens, particularly some nuclear proteins and phosphoproteins, that are difficult to retrieve with citrate buffer.[10][12] Can sometimes lead to increased background staining and may be more damaging to tissue.[10] |

| EDTA Buffer | 8.0 | 1mM EDTA with pH adjusted with NaOH. | An alternative to Tris-EDTA, it can provide excellent antigen recovery but may also enhance tissue damage compared to citrate-based buffers.[9] |

| Tris-HCl Buffer | 8.0 - 10.0 | 0.1M - 0.5M Tris-HCl.[9] | Another alkaline retrieval solution that can be effective for a range of antigens. |

| Proteinase K | N/A | Typically 20 µg/mL in TE-CaCl2 buffer. | A common enzyme for PIER.[2] Incubation time and temperature must be carefully controlled to avoid tissue damage. |

| Trypsin | N/A | Typically 0.05% - 0.1% in buffer.[1] | Another frequently used enzyme for PIER.[2] |

| Pepsin | N/A | Typically used for detecting interstitial antigens like collagen and fibronectin.[1] | An enzyme used in PIER.[1] |

Experimental Protocols

Below are generalized protocols for HIER and PIER. It is crucial to note that optimal conditions, including incubation times, temperatures, and solution concentrations, should be determined empirically for each specific antibody and tissue.

Heat-Induced Epitope Retrieval (HIER) Protocol

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through a graded series of ethanol: two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.

-

Rinse in distilled water.[8]

-

-

Heating:

-

Pre-heat the antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0) to 95-100°C in a staining dish within a heating apparatus (e.g., water bath, steamer, or microwave).[8][13]

-

Immerse the slides in the pre-heated solution.

-

Heat for 10-40 minutes. The optimal time will vary.[8][11] For microwaves, a common protocol is to heat at a high setting for an initial period to bring to a boil, followed by a lower power setting to maintain a sub-boiling temperature.

-

-

Cooling:

-

Washing:

-

Rinse the slides in a wash buffer (e.g., PBS or TBS) two times for 2 minutes each.[13]

-

The slides are now ready for the blocking step of the IHC protocol.

-

Proteolytic-Induced Epitope Retrieval (PIER) Protocol

-

Deparaffinization and Rehydration:

-

Follow the same procedure as for HIER.

-

-

Enzymatic Digestion:

-

Prepare the enzyme solution (e.g., 0.05% Trypsin) and pre-heat it to 37°C.

-

Cover the tissue section with the pre-heated enzyme solution.

-

Incubate in a humidified chamber at 37°C for 10-30 minutes. The optimal time needs to be determined for each antigen.[1]

-

-

Stopping the Reaction:

-

Remove the slides and rinse them with running tap water for 3 minutes to stop the enzymatic reaction.[1]

-

-

Washing:

-

Rinse the slides in a wash buffer.

-

The slides are now ready for the blocking step of the IHC protocol.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual basis of antigen retrieval and a typical workflow for immunohistochemistry.

References

- 1. bosterbio.com [bosterbio.com]

- 2. IHC Antigen Retrieval | Proteintech Group [ptglab.com]

- 3. docs.abcam.com [docs.abcam.com]

- 4. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]

- 5. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]

- 6. The Pathologist | HIER, Further, Faster [thepathologist.com]

- 7. sysy-histosure.com [sysy-histosure.com]

- 8. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]

- 9. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fortislife.com [fortislife.com]

- 11. Tris-EDTA Antigen Retrieval Protocol | Protocols Online [protocolsonline.com]

- 12. biomarq.net [biomarq.net]

- 13. antibodiesinc.com [antibodiesinc.com]

JH-RE-06 principle of antigen retrieval

Clarification Regarding JH-RE-06

Initial research indicates a misunderstanding in the topic "." The compound this compound is a potent inhibitor of the REV1-REV7 protein-protein interface, playing a crucial role in mutagenic translesion synthesis (TLS) by disrupting the recruitment of mutagenic POL ζ.[1][2][3][4][5] It is utilized in cancer research to enhance the efficacy of chemotherapy agents like cisplatin by preventing DNA damage tolerance in tumor cells.[1][3][4][5] The available scientific literature does not associate this compound with the principles or techniques of antigen retrieval in immunohistochemistry (IHC).

This guide will, therefore, focus on the core principles of antigen retrieval, a critical step in IHC for unmasking epitopes in formalin-fixed, paraffin-embedded (FFPE) tissues.

An In-depth Technical Guide on the Core Principles of Antigen Retrieval

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the fundamental principles, methodologies, and technical considerations of antigen retrieval in immunohistochemistry.

The Core Principle of Antigen Retrieval

Formalin fixation is a standard procedure for preserving tissue morphology. However, it creates methylene bridges and other cross-links between proteins, which can mask the antigenic sites (epitopes) that antibodies target in IHC.[6][7][8][9] This masking prevents the antibody from binding to its target, leading to weak or false-negative staining results.[7][10]

Antigen retrieval is a pretreatment process that aims to reverse this formalin-induced masking, thereby restoring the epitope's accessibility to the primary antibody.[6][7][9][10] The two primary methods for antigen retrieval are Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER).[9][11]

Mechanisms of Antigen Retrieval

The precise mechanisms of antigen retrieval are not fully elucidated but are thought to involve several processes:

-

Breaking of Cross-links: The most widely accepted theory is that antigen retrieval methods, particularly HIER, break the methylene bridges formed by formalin fixation.[6][7][8][9] This "unmasking" re-exposes the epitope.[12]

-

Protein Denaturation and Refolding: Heat can denature the proteins, causing them to unfold and allowing the antibody to access the previously hidden epitope.[13] Subsequent cooling may allow the epitope to re-form in a conformation that is recognizable by the antibody.[6]

-

Calcium Chelation: Some HIER buffers, such as those containing citrate and EDTA, are effective calcium chelators. One theory suggests that the removal of calcium ions from the sites of cross-links may contribute to the retrieval process.[8]

Methods of Antigen Retrieval

HIER is the most common method for antigen retrieval and involves heating the tissue sections in a specific buffer solution.[7][9]

Key Parameters Influencing HIER:

| Parameter | Description | Common Options/Ranges | Impact on Staining |

| Heating Method | The apparatus used to apply heat. | Microwave, pressure cooker, water bath, vegetable steamer, autoclave.[6][7][8][10][11] | Higher temperatures generally lead to more effective retrieval but can risk tissue damage.[8][14] |

| Temperature | The temperature at which the retrieval is performed. | 95°C - 120°C.[8][11][14] | Higher temperatures can reduce heating time but may cause tissue morphology damage.[8] |

| Heating Duration | The length of time the tissue is heated. | 5 - 30 minutes.[11][14] | Needs to be optimized with temperature; longer times at lower temperatures can be equivalent to shorter times at higher temperatures.[8] |

| Buffer pH | The pH of the retrieval solution. | Acidic (e.g., Citrate pH 6.0), Basic/Alkaline (e.g., Tris-EDTA pH 9.0).[7][11][14] | The optimal pH is antigen-dependent. Alkaline buffers are often more effective for a wider range of antigens.[14] |

| Buffer Composition | The chemical makeup of the retrieval solution. | Sodium Citrate, Tris-EDTA, EDTA.[7] | The choice of buffer can significantly impact the staining of specific antigens. |

PIER utilizes enzymes to digest proteins that may be masking the epitope.[11]

Common Enzymes Used in PIER:

| Enzyme | Typical Concentration | Incubation Time | Notes |

| Proteinase K | 20 µg/mL | 10-20 minutes | Can be harsh and may damage tissue morphology. |

| Trypsin | 0.05% - 0.1% | 10-15 minutes | A commonly used enzyme for PIER. |

| Pepsin | 0.1% | 10-20 minutes | Often used for specific antibodies. |

Considerations for PIER:

-

PIER is generally less effective than HIER for many antigens.[11]

-

There is a higher risk of damaging tissue morphology and the antigen of interest.[11]

-

Optimization of enzyme concentration and incubation time is critical to avoid over-digestion.

Experimental Protocols

-

Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Antigen Retrieval:

-

Place slides in a staining dish filled with the appropriate antigen retrieval buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0).[7]

-

Microwave at a high setting (e.g., 95°C) for an initial period (e.g., 8 minutes).[7]

-

Allow the slides to cool for a few minutes.[7]

-

Microwave for a second, shorter period (e.g., 4 minutes).[7]

-

-

Cooling: Allow the slides to cool to room temperature in the retrieval buffer for at least 20 minutes. This step is crucial for the proper refolding of the epitope.[6]

-

Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS).

-

Immunostaining: Proceed with the standard IHC staining protocol (blocking, primary antibody, secondary antibody, detection system, and counterstaining).

-

Deparaffinization and Rehydration: As described for HIER.

-

Enzymatic Digestion:

-

Warm the protease solution to 37°C.

-

Incubate the tissue sections with the protease solution in a humidified chamber for the optimized time (e.g., 10-15 minutes).

-

-

Stopping the Reaction: Stop the enzymatic reaction by thoroughly rinsing the slides with a cold wash buffer.

-

Washing: Wash the slides with a wash buffer.

-

Immunostaining: Proceed with the standard IHC staining protocol.

Visualizations

Caption: Mechanism of Antigen Retrieval in FFPE Tissue.

Caption: General Workflow for Heat-Induced Epitope Retrieval (HIER).

Optimization and Troubleshooting

The optimal antigen retrieval protocol is dependent on the specific antibody, antigen, tissue type, and fixation method.[6][13] Therefore, it is crucial to optimize the retrieval conditions for each new antibody or tissue.

Common Issues and Solutions:

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Incomplete antigen retrieval. | Increase heating time or temperature. Try a different retrieval buffer (e.g., switch from citrate to Tris-EDTA). |

| High Background Staining | Over-retrieval or tissue damage. | Decrease heating time or temperature. Use a gentler retrieval method. |

| Tissue Damage or Detachment | Harsh retrieval conditions. | Reduce heating time or temperature. Use a lower temperature heating method (e.g., water bath). Ensure slides are properly coated for adhesion. |

| Inconsistent Staining | Variability in heating. | Use a heating apparatus that provides uniform heat distribution (e.g., pressure cooker or steamer over microwave).[8] Ensure slides are fully submerged in buffer. |

Conclusion

Antigen retrieval is an indispensable step in modern immunohistochemistry, enabling the use of FFPE tissues for a wide range of diagnostic and research applications. A thorough understanding of the principles of HIER and PIER, coupled with systematic optimization of the protocol, is essential for achieving reliable and reproducible IHC results. While the exact molecular mechanisms continue to be investigated, the practical application of these techniques has revolutionized the field of pathology and continues to be a cornerstone of tissue-based research.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]

- 3. medkoo.com [medkoo.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IHC antigen retrieval protocol | Abcam [abcam.com]

- 7. bosterbio.com [bosterbio.com]

- 8. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]

- 9. bosterbio.com [bosterbio.com]

- 10. Antigen retrieval - Wikipedia [en.wikipedia.org]

- 11. Antigen Retrieval Methods: R&D Systems [rndsystems.com]

- 12. Molecular mechanisms of antigen retrieval: antigen retrieval reverses steric interference caused by formalin-induced crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IHC Epitope/ Antigen Retrieval: HIER vs. PIE [bio-techne.com]

- 14. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to EDTA Buffer Composition and Applications in Research and Drug Development

Disclaimer: The specific designation "JH-RE-06 EDTA buffer" does not correspond to a commercially available or standardly documented buffer formulation. It is likely an internal or laboratory-specific nomenclature. This guide provides an in-depth overview of common and functionally equivalent EDTA-containing buffer systems widely used by researchers, scientists, and drug development professionals.

Introduction to EDTA Buffers

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent that forms stable complexes with divalent and trivalent metal ions, such as calcium (Ca²⁺) and magnesium (Mg²⁺)[1][]. In biological systems, these ions are essential cofactors for various enzymes, including nucleases (DNases and RNases) that degrade DNA and RNA[3][4][5]. By sequestering these metal ions, EDTA effectively inactivates these enzymes, thereby protecting the integrity of nucleic acids[4][6][7]. This property makes EDTA an indispensable component in many buffers used in molecular biology, cell culture, and pharmaceutical sciences.

EDTA-containing buffers are utilized for a range of applications including:

-

Nucleic Acid Protection and Storage: To prevent degradation of DNA and RNA during extraction and long-term storage[][8][9][10].

-

Cell Culture and Dissociation: To detach adherent cells from culture surfaces and prevent cell clumping by binding calcium ions required for cell-cell adhesion proteins like cadherins[1][11][12].

-

Enzyme Reaction Control: To inhibit the activity of metal-dependent enzymes in various biochemical assays[][3].

-

Anticoagulation: To prevent blood clotting by chelating calcium ions essential for the coagulation cascade[1][][3].

-

Drug Formulation: To act as a stabilizer in pharmaceutical preparations by preventing metal-catalyzed degradation of active ingredients[][13].

Composition of Common EDTA Buffers

The composition of an EDTA buffer can be tailored to specific applications. The most common formulations include Tris-EDTA (TE) for nucleic acid work and Phosphate-Buffered Saline with EDTA (PBS-EDTA) for cell culture applications.

Table 1: Tris-EDTA (TE) Buffer Formulations

| Buffer Name | Component | Molar Concentration | Purpose |

| 1x TE Buffer (Standard) | Tris-HCl, pH 8.0 | 10 mM | Provides a stable pH environment to protect DNA.[6] |

| EDTA, pH 8.0 | 1 mM | Chelates divalent cations to inactivate DNases.[6] | |

| Low TE Buffer | Tris-HCl, pH 8.0 | 10 mM | Similar to standard TE but with reduced EDTA.[6] |

| EDTA, pH 8.0 | 0.1 mM | Used in applications like PCR where high EDTA concentrations can inhibit DNA polymerase by sequestering Mg²⁺.[6] |

Table 2: PBS-EDTA Buffer Formulations for Cell Culture

| Buffer Name | Component | Molar Concentration | Purpose |

| 1x PBS-EDTA | NaCl | 137 mM | Provides isotonic environment for cells. |

| KCl | 2.7 mM | Maintains osmotic balance. | |

| Na₂HPO₄ | 10 mM | Primary buffering agent. | |

| KH₂PO₄ | 1.8 mM | Secondary buffering agent. | |

| EDTA | 0.5 - 1 mM | Chelates Ca²⁺ and Mg²⁺ to facilitate cell detachment.[12][14] | |

| pH | 7.2 - 7.4 | Physiological pH for cell viability.[14][15] |

Table 3: EDTA Buffers for Electrophoresis

| Buffer Name | Component | Molar Concentration (1x) | Purpose |

| TAE Buffer | Tris | 40 mM | Buffering agent for nucleic acid electrophoresis.[16] |

| Acetic Acid | 20 mM | Provides ions for conductivity. | |

| EDTA | 1 mM | Protects nucleic acids from degradation during the run. | |

| TBE Buffer | Tris | 89 mM | Higher buffering capacity than TAE, suitable for longer runs. |

| Boric Acid | 89 mM | Forms a complex with Tris for stable buffering. | |

| EDTA | 2 mM | Protects nucleic acids from degradation. |

Mechanism of Action and Experimental Workflows

EDTA's Chelating Action

The primary function of EDTA is to sequester divalent cations. This mechanism is crucial for inactivating metalloenzymes and disrupting ion-dependent biological interactions.

Caption: Logical diagram of EDTA's mechanism of action.

Experimental Workflow: Buffer Preparation

The preparation of EDTA buffers requires careful pH adjustment, as EDTA itself will not fully dissolve until the pH of the solution is raised to approximately 8.0.[16][17]

Caption: General workflow for preparing an EDTA-containing buffer.

Detailed Experimental Protocols

Protocol 1: Preparation of 1 Liter of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

Materials:

-

Tris base (FW: 121.14 g/mol )

-

EDTA disodium salt, dihydrate (FW: 372.24 g/mol )

-

Deionized water (dH₂O)

-

Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

-

1 L graduated cylinder and beaker

-

Magnetic stirrer and stir bar

-

pH meter

Methodology:

-

Add approximately 800 mL of dH₂O to a 1 L beaker.

-

Add 1.21 g of Tris base to the water and stir until dissolved.

-

Add 0.372 g of EDTA disodium salt to the solution. It will not dissolve completely at this stage.

-

While stirring, slowly add HCl to adjust the pH to 8.0. As the pH approaches 8.0, the EDTA will go into solution.

-

Once the desired pH is reached and all components are dissolved, transfer the solution to a graduated cylinder.

-

Add dH₂O to bring the final volume to 1 L.

-

For sterile applications, autoclave the solution for 20 minutes at 121°C or filter sterilize through a 0.22 µm filter.

-

Store the buffer at room temperature.

Protocol 2: Detachment of Adherent Cells using PBS-EDTA

This protocol is a gentle, enzyme-free method for passaging adherent cells.

Materials:

-

Confluent culture of adherent cells

-

Sterile 1x PBS (calcium and magnesium-free)

-

Sterile 1x PBS with 0.5 mM EDTA (Cell Dissociation Buffer)[12]

-

Complete cell culture medium

-

Sterile pipettes and centrifuge tubes

Methodology:

-

Aspirate the culture medium from the flask or dish containing the confluent cell monolayer.

-

Gently wash the cell monolayer with sterile 1x PBS to remove any residual serum, which can inhibit the action of the dissociation reagent. Aspirate the PBS wash.

-

Add a sufficient volume of pre-warmed (37°C) PBS-EDTA solution to cover the cell monolayer (e.g., 2-3 mL for a T-75 flask).

-

Incubate the vessel at 37°C for 5-10 minutes. The incubation time may vary depending on the cell line's adherence. Monitor the cells under a microscope; they should appear rounded and begin to detach.

-

Gently tap the side of the vessel to dislodge the cells completely.

-

Add 2-3 volumes of complete culture medium to the vessel. The serum in the medium will inactivate the EDTA and provide a more hospitable environment for the cells.

-

Gently pipette the cell suspension up and down to break up any remaining clumps.

-

Transfer the cell suspension to a sterile centrifuge tube.

-

Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to pellet them.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium for counting and re-plating.

Caption: Workflow for adherent cell dissociation using PBS-EDTA.

Applications in Drug Development

In the field of drug development, EDTA and its associated buffers play several critical roles:

-

Biologic Drug Formulation: Histidine and Tris-based buffers are increasingly used in protein therapeutic formulations. EDTA can be included as a stabilizer to chelate trace metal ions that might otherwise catalyze protein oxidation and aggregation[18].

-

High-Throughput Screening (HTS): In HTS assays, EDTA is often included in termination buffers to stop enzymatic reactions by chelating the metal ion cofactors required for enzyme activity.

-

Drug Delivery Systems: Research has explored using EDTA in drug delivery systems. For instance, an NH₄EDTA gradient has been used to load doxorubicin into liposomes, which may reduce drug-related cytotoxicity while maintaining therapeutic efficacy[13][19].

-

Cell-Based Assays: The gentle dissociation of cells using PBS-EDTA is crucial for maintaining the integrity of cell surface proteins, which is vital for cell-based assays that measure receptor binding or other surface-marker-dependent phenomena[12][15].

References

- 1. medicago.se [medicago.se]

- 3. samnicholls.net [samnicholls.net]

- 4. brainly.com [brainly.com]

- 5. Why is EDTA used in the TE buffer? | AAT Bioquest [aatbio.com]

- 6. TE buffer - Wikipedia [en.wikipedia.org]

- 7. What is TE (Tris-EDTA) buffer? | AAT Bioquest [aatbio.com]

- 8. biochemazone.com [biochemazone.com]

- 9. geneticeducation.co.in [geneticeducation.co.in]

- 10. TE Buffer - Sharebiology [sharebiology.com]

- 11. Sapphire Bioscience [sapphirebioscience.com]

- 12. filtrous.com [filtrous.com]

- 13. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 14. miltenyibiotec.com [miltenyibiotec.com]

- 15. definedbioscience.com [definedbioscience.com]

- 16. Recipe for 50x TAE buffer [protocols.io]

- 17. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. researchgate.net [researchgate.net]

The Impact of pH 9.0 on Antigen Unmasking: A Technical Guide

This guide provides an in-depth exploration of the role of alkaline conditions, specifically pH 9.0, in the critical process of antigen unmasking for immunohistochemistry (IHC). Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanisms, protocols, and practical considerations for employing high-pH solutions to retrieve antigenic sites in formalin-fixed, paraffin-embedded (FFPE) tissues.

Introduction: The Challenge of Antigen Masking

Formalin fixation is a cornerstone of tissue preservation, offering excellent morphological detail. However, this process creates a network of methylene bridges that cross-link proteins, effectively masking antigenic epitopes and hindering antibody binding.[1] This antigen masking can lead to weak or false-negative staining results in IHC, compromising the accuracy of diagnostic and research outcomes.[2] Antigen retrieval techniques are therefore essential to reverse these cross-links and restore antigenicity.[3] Among these methods, Heat-Induced Epitope Retrieval (HIER) at an alkaline pH has emerged as a robust and often superior approach for many antibodies.[4]

The Mechanism of Antigen Unmasking at pH 9.0

The precise mechanisms of HIER are not fully elucidated, but it is understood that a combination of heat and the chemical environment of the retrieval solution work synergistically to unmask epitopes. At an alkaline pH of 9.0, several key processes are thought to occur:

-

Hydrolysis of Methylene Bridges: The high pH facilitates the hydrolysis of the Schiff bases and methylene bridges formed between proteins during formalin fixation. This breakage of cross-links helps to restore the protein's native conformation and re-expose the antigenic sites.[1][2]

-

Electrostatic Repulsion: At a pH of 9.0, which is above the isoelectric point of many proteins, amino acid residues will carry a net negative charge. This leads to electrostatic repulsion between adjacent protein chains, further aiding in the untangling of the cross-linked protein network and opening up the epitope structure.[5]

-

Role of Chelating Agents (EDTA): Tris-EDTA buffer is a commonly used solution for antigen retrieval at pH 9.0.[6][7] EDTA (ethylenediaminetetraacetic acid) is a chelating agent that sequesters divalent cations, particularly calcium ions. The removal of these ions, which can contribute to the structural integrity of masked epitopes, is believed to play a role in unmasking certain antigens.[8]

The combination of heat-induced protein denaturation and the chemical effects of the high-pH buffer leads to a more effective restoration of antigenicity for a wide range of antibodies compared to neutral or acidic retrieval solutions.[4]

Quantitative Effects of pH 9.0 on Antigen Retrieval

Studies have consistently demonstrated the superior performance of alkaline antigen retrieval solutions for many antibodies. While specific quantitative data can be antibody and tissue-dependent, the general trends are summarized below.

| Parameter | Citrate Buffer (pH 6.0) | Tris-EDTA Buffer (pH 9.0) | Observations |

| Staining Intensity | Moderate to Strong | Strong to Very Strong | Alkaline solutions (pH 8-10) tend to increase staining intensity for most antibodies.[9][10] |

| Number of Positive Cells | Variable | Often Increased | EDTA-containing solutions at alkaline pH have been shown to be superior in the number of marked cells.[11][12] |

| Efficacy for Nuclear Antigens | Good | Excellent | EDTA at pH 8.0 or 9.0 is often more effective than citrate at pH 6.0, especially for nuclear-positive antibodies.[3] |

| Efficacy for Phosphoproteins | Moderate | Excellent | Tris-EDTA at pH 9.0 is more effective at unmasking phosphoproteins than citrate buffer.[13] A study showed that heating in Tris-EDTA buffer at pH 9.0 for 45 minutes significantly enhanced the staining of 9 out of 15 phosphoproteins.[14] |

| Tissue Morphology | Generally Well-Preserved | Potential for some tissue damage or section loss | Higher pH and EDTA-based solutions can sometimes lead to distorted morphology or loss of sections from the slide.[9][10][13] |

Experimental Protocols

The following are detailed methodologies for performing HIER using a Tris-EDTA buffer at pH 9.0. The optimal heating method and time should be determined empirically for each antibody and tissue type.

Preparation of 10X Tris-EDTA Buffer (pH 9.0)

| Component | Amount |

| Tris Base | 24 g |

| EDTA (disodium salt) | 7.4 g |

| Distilled Water | 2 L |

Procedure:

-

Dissolve the Tris base and EDTA in the distilled water.

-

Mix thoroughly. The pH should be between 8.9 and 9.1.[8]

-

Store the 10X stock solution at room temperature.

Preparation of 1X Working Solution

Procedure:

-

Dilute the 10X Tris-EDTA stock solution 1:10 with distilled water.[8]

-

For some protocols, 0.05% Tween 20 can be added to the 1X solution to reduce surface tension and improve buffer penetration.[6]

Heat-Induced Epitope Retrieval (HIER) Protocols

Initial Sample Preparation (for all methods):

-

Deparaffinize tissue sections in two changes of xylene for 5 minutes each.

-

Hydrate the sections through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.

-

Rinse in distilled water.[6]

Method A: Microwave Oven

-

Place slides in a microwaveable vessel containing a sufficient volume of 1X Tris-EDTA buffer (pH 9.0) to cover the sections.

-

Heat in the microwave at a high power setting (e.g., 850W) until the solution comes to a boil.

-

Incubate for 10-20 minutes at a sub-boiling temperature (e.g., by reducing the power).[8][15]

-

Remove the vessel from the microwave and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[6][8]

-

Rinse the sections in a buffer such as PBS with Tween 20 (PBST) for 2 changes of 2 minutes each.[6]

-

Proceed with the immunohistochemical staining protocol.

Method B: Pressure Cooker

-

Place slides in a slide rack within a pressure cooker containing 1X Tris-EDTA buffer (pH 9.0).

-

Secure the lid and heat on a hot plate until full pressure is reached.

-

Depressurize the cooker and allow the slides to cool in the buffer for at least 20 minutes.

-

Rinse the sections in PBST and proceed with staining.

Method C: Steamer or Water Bath

-

Pre-heat a steamer or water bath containing a staining dish with 1X Tris-EDTA buffer (pH 9.0) to 95-100°C.[6]

-

Immerse the slides in the pre-heated buffer and incubate for 20-45 minutes.[6][14]

-

Turn off the heat source and allow the slides to cool in the buffer for 20 minutes.[6]

-

Rinse the sections in PBST and proceed with staining.

Visualizations

Proposed Mechanism of Antigen Unmasking at pH 9.0

Caption: Proposed mechanism of HIER at pH 9.0, breaking methylene bridges to expose epitopes.

Experimental Workflow for HIER

References

- 1. 10X Tris-EDTA Retrieval Buffer, pH 9.0 for HIER (A319565) [antibodies.com]

- 2. pathnsitu.com [pathnsitu.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of heat-induced antigen retrieval: does pH or ionic strength of the solution play a role for refolding antigens? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]

- 7. sysy.com [sysy.com]

- 8. researchgate.net [researchgate.net]

- 9. The Basic Truth: Antigen Retrieval Solutions and pH - Biocare Medical [biocare.net]

- 10. biocare.net [biocare.net]

- 11. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fortislife.com [fortislife.com]

- 14. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bosterbio.com [bosterbio.com]

The Evolving Role of JH-RE-06 in Oncology: A Technical Guide for FFPE Tissue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-RE-06 is emerging as a significant small molecule inhibitor in oncology research, primarily targeting the mutagenic translesion synthesis (TLS) pathway. By disrupting the crucial interaction between REV1 and REV7, this compound effectively inhibits the recruitment of DNA polymerase ζ (Pol ζ), a key player in bypassing DNA lesions. This mechanism not only enhances the cytotoxic effects of DNA-damaging chemotherapeutic agents like cisplatin but also steers cancer cells towards a state of senescence rather than apoptosis.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, with a specific focus on its application and analysis in formalin-fixed paraffin-embedded (FFPE) tissues, a cornerstone of preclinical and clinical cancer research.

Core Mechanism of Action

This compound functions by inducing the dimerization of the REV1 C-terminal domain (CTD). This conformational change effectively blocks the binding site for REV7, a subunit of Pol ζ.[2][4] The prevention of REV1-REV7 interaction means that Pol ζ cannot be recruited to sites of DNA damage. Consequently, the mutagenic bypass of DNA lesions is inhibited, leading to an accumulation of unresolved DNA damage when used in combination with agents like cisplatin.[1][4] This heightened genomic stress, however, does not amplify apoptosis but rather triggers cellular senescence, characterized by markers such as senescence-associated β-galactosidase activity, increased p21 expression, and the secretion of pro-inflammatory cytokines like IL-6 and IL-8.[1][5]

Signaling Pathway of this compound in Combination Therapy

Caption: Mechanism of this compound in potentiating cisplatin-induced senescence.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 (REV1-REV7 Interaction) | 0.78 µM | Cell-free assay | [2][3] |

| Kd (Binding to REV1) | 0.42 µM | Cell-free assay | [2] |

| Concentration for Clonogenic Survival Assay | 1.5 µM | HT1080, A375, KP, MEF, LNCap, AG01522 | [2][4] |

| Cisplatin Concentration (in combination studies) | 0.5 - 1.0 µM | HT1080, A375, MEFs, SKOV3 | [4][6] |

Table 2: In Vivo Xenograft Study Parameters

| Parameter | Value | Animal Model | Tumor Type | Reference |

| This compound Dosage | 1.6 mg/kg | NCRNU-F (nude) mice | A375 human melanoma | [4] |

| Cisplatin Dosage | 1.0 mg/kg | NCRNU-F (nude) mice | A375 human melanoma | [4] |

| Administration Route | Intratumor injection | NCRNU-F (nude) mice | A375 human melanoma | [4] |

| Treatment Frequency | Twice weekly | NCRNU-F (nude) mice | A375 human melanoma | [4] |

Experimental Protocols for FFPE Tissue Analysis

The analysis of FFPE tissues from xenograft models treated with this compound is crucial for understanding its in vivo efficacy and mechanism. Below are generalized protocols based on methodologies described in the cited literature.

Experimental Workflow for In Vivo Studies and FFPE Tissue Preparation

Caption: Generalized workflow for in vivo studies and FFPE sample preparation.

Immunohistochemistry (IHC) Protocol for FFPE Sections

This protocol is a generalized procedure for the immunohistochemical analysis of key biomarkers on FFPE tissue sections from tumors treated with this compound and cisplatin.

1. Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.

-

Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

-

Rinse with distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.

-

The choice of retrieval solution is antibody-dependent (e.g., Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).

-

Heat slides at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

3. Staining:

-

Wash slides with a wash buffer (e.g., PBS or TBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Wash with buffer.

-

Apply a protein block (e.g., normal goat serum) for 30-60 minutes.

-

Incubate with primary antibody (see Table 3 for examples) overnight at 4°C in a humidified chamber.

-

Wash with buffer.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with buffer.

-

Incubate with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Wash with buffer.

-

Apply DAB chromogen and monitor for color development.

-

Stop the reaction by rinsing with distilled water.

4. Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear with xylene.

-

Mount with a permanent mounting medium.

Table 3: Primary Antibodies for IHC Analysis of this compound Treated Tissues

| Antibody | Target | Significance in this Context | Supplier Example |

| Ki67 | Proliferation marker | To assess the anti-proliferative effects of the treatment.[6][7] | Abcam (ab15580) |

| Cleaved Caspase-3 (CC3) | Apoptosis marker | To confirm that the mechanism is not primarily apoptotic.[6][7] | Cell Signaling Technology (9661) |

| p21 | Cell cycle inhibitor | A key marker of cellular senescence.[5] | Abcam (ab109520) |

| γH2A.X (Ser139) | DNA double-strand breaks | To quantify the level of DNA damage.[5] | Cell Signaling Technology (9718) |

| Lamin B1 | Nuclear envelope protein | Reduced expression is a hallmark of senescence.[1][5] | Abcam (ab16048) |

Conclusion

This compound represents a promising therapeutic strategy, particularly as an adjuvant to conventional chemotherapy. Its unique mechanism of shifting the cellular response from apoptosis to senescence opens new avenues for cancer treatment. The analysis of FFPE tissues from preclinical models is indispensable for elucidating the in vivo effects of this compound. The protocols and data presented in this guide provide a foundational framework for researchers to design and execute studies involving this novel TLS inhibitor, ultimately contributing to a deeper understanding of its therapeutic potential. Further optimization of protocols for specific tumor types and downstream molecular analyses of FFPE-derived nucleic acids will be crucial as research in this area progresses.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [cancer.fr]

JH-RE-06: A Technical Guide to the REV1-REV7 Interface Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-RE-06 is a small molecule inhibitor that targets the protein-protein interaction between REV1 and REV7, key components of the mutagenic translesion DNA synthesis (TLS) pathway.[1][2][3][4] By disrupting this interaction, this compound prevents the recruitment of the error-prone polymerase POLζ, thereby inhibiting mutagenic TLS.[1][2][3][4] This mechanism of action makes this compound a valuable research tool for studying DNA repair pathways and a potential candidate for enhancing the efficacy of DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the technical information available for this compound.

While there is no single large-scale manufacturer, this compound was originally synthesized at Duke University in the J.H. Laboratory.[5][6] For research purposes, it is available from several suppliers, including AOBIOUS, MedChemExpress, DC Chemicals, MedKoo Biosciences, Axon Medchem, Biosynth, and Selleck Chemicals.

Quantitative Data

The following table summarizes the key quantitative data for this compound, demonstrating its potency as a REV1-REV7 interface inhibitor.

| Parameter | Value | Reference |

| IC50 | 0.78 µM | [2][3][4][7][8] |

| Ki / Kd | 0.42 µM | [2][3][4][8] |

Mechanism of Action

This compound functions by binding to the C-terminal domain (CTD) of REV1 at or near its interface with REV7.[1] This binding event induces the dimerization of two REV1 monomers in a conformation that sterically hinders the binding of REV7, and consequently, the recruitment of POLζ is blocked.[1] The inhibition of this pathway leads to increased sensitivity of cancer cells to DNA damaging agents like cisplatin.[1]

Experimental Protocols

Clonogenic Survival Assay

This assay is utilized to assess the long-term survival and proliferative capacity of cells after treatment with this compound, alone or in combination with other agents.

Methodology:

-

Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.[8]

-

The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 1.5 µM).[8] For combination treatments, a DNA-damaging agent like cisplatin can be added.

-

Incubate the cells with the treatment for an additional 24 hours.[8]

-

After the treatment period, aspirate the medium, wash the cells, and add fresh medium.[9]

-

Allow the cells to recover and form colonies for 5-7 days.[9]

-

To visualize the colonies, aspirate the medium and fix the cells with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.[8]

-

Stain the fixed colonies with 0.02% Coomassie Brilliant Blue R-250 in a methanol:acetic acid:water solution (46.5:7:46.5 v/v/v).[8]

-

Count the colonies that are stained blue and contain at least 40 cells.[8]

In Vivo Xenograft Studies

This compound has been shown to suppress tumor growth and enhance survival in mouse xenograft models when co-administered with cisplatin.[5]

General Methodology:

-

Human cancer cell lines (e.g., melanoma or ovarian cancer cells) are implanted in immunocompromised mice to establish tumors.[10]

-

Once tumors are established, mice are treated with vehicle control, cisplatin alone, this compound alone, or a combination of cisplatin and this compound.[10]

-

Tumor volume and animal survival are monitored over time.

-

Histological analysis of tumor sections can be performed to assess markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[10]

Synergistic Effects with Cisplatin and Cellular Response

A key finding is that the combination of this compound and cisplatin does not necessarily lead to increased apoptosis. Instead, it can induce hallmarks of senescence in cancer cells prior to cell death.[5][10][11][12] This includes increased senescence-associated β-galactosidase activity, elevated p21 expression, and changes in the expression of immune regulators like IL-6 and IL-8.[5][12]

References

- 1. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|DNA/RNA Synthesis inhibitor|DC Chemicals [dcchemicals.com]

- 5. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks [dspace.mit.edu]

JH-RE-06: A Technical Guide to its Mechanism of Action and Immunohistochemical Analysis of Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of JH-RE-06, a small molecule inhibitor of mutagenic translesion synthesis (TLS). It is designed for professionals in research and drug development seeking a comprehensive understanding of this compound. The guide details its molecular interactions, the signaling pathways it modulates, and methods for assessing its pharmacodynamic effects in tissues using immunohistochemistry (IHC).

Core Mechanism of Action of this compound

This compound is a novel small molecule inhibitor that disrupts the mutagenic branch of the DNA damage tolerance pathway known as translesion synthesis (TLS).[1][2] TLS allows cells to bypass DNA lesions during replication, which can promote cell survival but at the cost of introducing mutations.[2] In the context of cancer, TLS is implicated in both intrinsic and acquired resistance to DNA-damaging chemotherapeutics like cisplatin.[3][4]

The primary molecular target of this compound is the interaction between the REV1 and REV7 proteins.[1][5][6] REV1 is a central protein in TLS, and its C-terminal domain (CTD) serves as a scaffold for the recruitment of other TLS polymerases.[3] REV7 is a subunit of the DNA polymerase ζ (Pol ζ), which is a key mutagenic polymerase.[1][6]

The mechanism of inhibition by this compound is unique. Instead of directly competing for the binding site, this compound binds to a distinct, nearly featureless surface on the REV1 CTD.[1][6] This binding event induces the dimerization of the REV1 CTD.[1][5][6] The resulting REV1 dimer sterically blocks the interaction between REV1 and REV7, thereby preventing the recruitment of Pol ζ to the replication fork.[1][6] This disruption of the REV1-Pol ζ axis specifically inhibits mutagenic TLS, leading to an accumulation of DNA damage in cancer cells treated with genotoxic agents.[1][3]

The downstream consequences of this compound action, particularly in combination with cisplatin, include enhanced cytotoxicity in cancer cells and a profound shift in the cellular response to chemotherapy.[1][3] Instead of promoting apoptosis, the combination treatment has been shown to suppress apoptosis and induce hallmarks of cellular senescence, such as increased expression of p21 and senescence-associated β-galactosidase, and reduced levels of Lamin B1.[3][7][8] This senescence-based anti-tumor effect presents a novel therapeutic strategy.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on published literature.

| Parameter | Value | Assay/Cell Lines | Source |

| IC₅₀ | 0.78 ± 0.16 µM | AlphaScreen™ assay for REV1 CTD-REV7 interaction | [1] |

| Kd | 0.42 µM | Cell-free assay for REV1-REV7 binding | [6] |

| In Vitro Concentration for Chemosensitization | 1.5 µM | Clonogenic survival assays in various cell lines (HT1080, A375, etc.) | [1][6] |

| In Vivo Dosage | 1.6 mg/kg | Intratumor injection in nude mice with human melanoma xenografts | [6] |

Assessment of this compound Pharmacodynamics by Immunohistochemistry

As this compound is a small molecule inhibitor, its direct detection in tissues via IHC is not a standard application. Instead, IHC is a powerful tool to assess the downstream pharmacodynamic effects of this compound treatment. Based on its mechanism of action and observed cellular outcomes, key IHC markers include:

-

Ki67: A marker of cellular proliferation. A decrease in Ki67 staining in tumor tissue following treatment with this compound (especially in combination with a DNA-damaging agent) would indicate a reduction in tumor growth.

-

Cleaved Caspase-3 (CC3): A key marker of apoptosis. Studies have shown that this compound in combination with cisplatin can suppress apoptosis, so a lack of increase or even a decrease in CC3 staining, coupled with tumor growth inhibition, would be an expected finding.[9]

-

p21: A cyclin-dependent kinase inhibitor that is a critical regulator of cell cycle progression and a hallmark of cellular senescence.[7][8] An increase in p21 expression is a key indicator of the senescence-inducing effect of this compound.

-

Lamin B1: A component of the nuclear lamina. Reduced expression of Lamin B1 is another established marker of cellular senescence.[8]

The following workflow outlines a typical experiment to assess the pharmacodynamic effects of this compound in a xenograft tumor model using IHC.

Experimental Protocols for Immunohistochemistry

Below are detailed, representative protocols for the IHC staining of key pharmacodynamic markers following treatment with this compound. These protocols are based on standard procedures and may require optimization for specific antibodies and tissue types.

General Protocol for Paraffin-Embedded Tissues

This protocol outlines the main steps applicable to most IHC experiments on formalin-fixed, paraffin-embedded (FFPE) tissues.

-

Deparaffinization and Rehydration:

-

Heat slides in an oven at 60-65°C for at least 1 hour.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer slides through a graded series of ethanol: 100% (2x, 5 min each), 95% (1x, 5 min), 70% (1x, 5 min).

-

Rinse in distilled water for 5 minutes.

-

-

Antigen Retrieval:

-

This step is crucial for unmasking epitopes. The method depends on the primary antibody.

-

Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0). Heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme such as Proteinase K or Trypsin for a specified time at 37°C.

-

-

Staining Procedure:

-

Wash slides in a wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20) for 5 minutes.

-

Inactivate endogenous peroxidases by incubating with 3% hydrogen peroxide for 10-15 minutes.

-

Wash slides three times in wash buffer for 3-5 minutes each.

-

Apply a blocking solution (e.g., 10% normal serum from the same species as the secondary antibody) and incubate for at least 1 hour at room temperature in a humidified chamber.

-

Drain the blocking solution and apply the primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.

-

Wash slides three times in wash buffer for 5 minutes each.

-

Apply a biotinylated or polymer-based secondary antibody and incubate for 30-60 minutes at room temperature.

-

Wash slides three times in wash buffer for 5 minutes each.

-

If using an avidin-biotin complex (ABC) method, apply the ABC reagent and incubate for 30 minutes.

-

Wash slides three times in wash buffer for 5 minutes each.

-

Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 30 seconds to 2 minutes.

-

"Blue" the stain in running tap water.

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene and mount with a permanent mounting medium.

-

Specific Recommendations for Key Markers

| Marker | Antigen Retrieval Method | Primary Antibody Dilution (Example) | Notes |

| Ki67 | HIER with Citrate Buffer (pH 6.0) | 1:100 - 1:200 | Staining is nuclear. Quantification is typically performed by counting the percentage of positive nuclei. |

| Cleaved Caspase-3 | HIER with Citrate Buffer (pH 6.0) | 1:100 - 1:400 | Staining is cytoplasmic and/or nuclear. Look for distinct, strong staining in apoptotic bodies. |

| p21 | HIER with Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | 1:50 - 1:200 | Staining is predominantly nuclear. Increased staining intensity and percentage of positive cells indicate senescence. |

| Lamin B1 | HIER with Citrate Buffer (pH 6.0) | 1:100 - 1:500 | Staining is localized to the nuclear envelope. A loss of this distinct rim-like staining is indicative of senescence. |

Note: The optimal antibody dilution and incubation times must be determined empirically for each new antibody lot and experimental setup. Always include appropriate positive and negative controls.

References

- 1. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. A Small Molecule Targeting Mutagenic Translesion Synthesis Improves Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. REV7 in Cancer Biology and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Heat-Induced Epitope Retrieval and the Small Molecule Inhibitor JH-RE-06

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two distinct and important methodologies in biomedical research: Heat-Induced Epitope Retrieval (HIER) for immunohistochemistry and the function of JH-RE-06, a small molecule inhibitor of translesion DNA synthesis. While the initial query suggested a combined application, current scientific literature indicates that HIER and this compound are utilized in separate experimental contexts. This document will, therefore, address each topic individually to provide clear and accurate technical information.

Part 1: Heat-Induced Epitope Retrieval (HIER)

Heat-Induced Epitope Retrieval is a critical pre-analytical step in immunohistochemistry (IHC) designed to reverse the molecular masking of antigenic sites that occurs during formalin fixation.[1][2][3] Formalin fixation, while essential for preserving tissue morphology, creates methylene bridges that cross-link proteins, which can obscure the epitopes that antibodies need to bind to for detection.[1][2][3][4] HIER utilizes heat in the presence of a specific buffer solution to break these cross-links, thereby unmasking the epitopes and allowing for effective antibody binding.[1][2][4]

Core Mechanisms of HIER

The precise mechanisms of HIER are not fully elucidated, but several theories are widely accepted:

-

Hydrolysis of Methylene Bridges: The primary theory suggests that thermal energy accelerates the hydrolysis of the methylene cross-links formed by formalin fixation.[1][5] This breakage allows the protein to refold, at least partially, to its native conformation, re-exposing the epitope.[1]

-

Calcium Chelation: Some HIER buffers, such as those containing citrate or EDTA, are effective calcium chelators. One hypothesis is that the removal of bound calcium ions from the sites of cross-links contributes to the unmasking of epitopes.[4]

-

Polypeptide Extension: Heating can cause the extension of polypeptides, which may help to unmask epitopes that are hidden within the inner portion of an antigen or covered by adjacent macromolecules.[5]

The effectiveness of HIER is dependent on several factors, including the temperature, duration of heating, pH, and the chemical composition of the retrieval buffer.[1][2][6]

Experimental Protocols for HIER

A generalized protocol for HIER is provided below. It is crucial to note that optimization is often required based on the specific antigen, antibody, and tissue type.

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 3-5 minutes each.

- Hydrate the tissue by sequential immersion in 100%, 90%, and 70% ethanol for 3-5 minutes each.[3][7]

- Rinse with distilled water for 5 minutes.[7]

2. Heat-Induced Epitope Retrieval:

- Pre-heat a staining dish containing the appropriate HIER buffer in a water bath, steamer, or microwave to 95-100°C. Pressure cookers can reach higher temperatures (110-120°C).[4]

- Immerse the slides in the pre-heated buffer.

- Incubate for a period of 15-40 minutes. The optimal time depends on the heating method and the specific antigen.[3][6]

- Remove the staining dish from the heat source and allow the slides to cool to room temperature for approximately 20 minutes while still in the buffer.[7]

3. Immunohistochemical Staining:

- Rinse the slides in a buffer solution like PBS.

- Proceed with the standard immunohistochemical staining protocol, including blocking, primary and secondary antibody incubations, and detection.

Data Presentation: HIER Buffers

The choice of buffer and its pH are critical for successful epitope retrieval. The table below summarizes commonly used HIER buffers.

| Buffer Name | Composition | Typical pH | Common Antigens |

| Sodium Citrate Buffer | 10 mM Sodium Citrate, 0.05% Tween 20 | 6.0 | Broad spectrum, often a good starting point |

| Tris-EDTA Buffer | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20 | 9.0 | Nuclear antigens, hormone receptors |

| EDTA Buffer | 1 mM EDTA, 0.05% Tween 20 | 8.0 | Cytoplasmic and membrane antigens |

Note: The optimal buffer and pH should be determined empirically for each antibody-antigen pair.

Visualization: HIER Workflow

Caption: General workflow for Heat-Induced Epitope Retrieval (HIER).

Part 2: The Small Molecule Inhibitor this compound

This compound is a small-molecule inhibitor that targets the translesion DNA synthesis (TLS) pathway.[8][9][10] TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, albeit in a potentially error-prone manner.[11] this compound specifically disrupts the interaction between two key proteins in this pathway, REV1 and REV7.[8][10]

Core Mechanism of Action

This compound functions by binding to the C-terminal domain (CTD) of the REV1 protein.[8] This binding event induces the dimerization of two REV1 monomers in a conformation that sterically hinders the binding of REV7.[8][10] REV7 is a subunit of the DNA polymerase ζ (Pol ζ), which is a critical error-prone polymerase in the TLS pathway.[8] By preventing the recruitment of Pol ζ to the site of DNA damage, this compound effectively inhibits mutagenic TLS.[8][9][10] This inhibition enhances the cytotoxicity of DNA-damaging chemotherapeutic agents like cisplatin.[9][12]

Recent studies have also shown that in combination with cisplatin, this compound does not increase apoptosis but instead induces hallmarks of cellular senescence prior to cell death.[11][13]

Experimental Protocols and Applications

This compound is primarily used in cell culture and in vivo animal models to study the effects of TLS inhibition, often in the context of cancer therapy.

In Vitro Studies:

-

Cell Treatment: Cells are typically treated with a combination of a DNA-damaging agent (e.g., cisplatin) and this compound. For example, cells might be treated with 0.5 µM cisplatin for 24 hours, followed by treatment with 1.5 µM this compound for an additional 24 hours.[12]

-

Assays: The effects of treatment can be assessed using various assays, including:

In Vivo Studies:

-

Xenograft Models: this compound has been co-administered with cisplatin in mouse xenograft models of human cancers, such as melanoma and lung cancer.[9][12][14]

-

Outcome Measures: Treatment efficacy is typically evaluated by monitoring tumor volume and animal survival.[12][15]

Data Presentation: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₆Cl₃N₃O₄ | [8][16] |

| Molecular Weight | 468.72 g/mol | [8][16] |

| CAS Number | 1361227-90-8 | [8][16] |

| Target | REV1-REV7 Protein-Protein Interaction | [10] |

| IC₅₀ | 0.78 µM (for REV1-REV7 interaction) | [10][17] |

| K_d_ | 0.42 µM | [10] |

| Solubility | Soluble in DMSO | [8][9] |

Visualization: Mechanism of this compound

Caption: Mechanism of this compound in inhibiting translesion synthesis.

References

- 1. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]

- 2. bosterbio.com [bosterbio.com]

- 3. Heat-induced Antigen Retrieval Protocol | Rockland [rockland.com]

- 4. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]

- 5. Heat-induced antigen retrieval: mechanisms and application to histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. This compound Supplier | CAS 1361227-90-8 |TLS inhibitor| AOBIOUS [aobious.com]

- 9. medkoo.com [medkoo.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. A small molecule targeting mutagenic translesion synthesis improves chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. REV1 inhibitor this compound enhances tumor cell response to chemotherapy by triggering senescence hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. axonmedchem.com [axonmedchem.com]

- 16. This compound | 1361227-90-8 | LEC22790 | Biosynth [biosynth.com]

- 17. medchemexpress.com [medchemexpress.com]

Navigating Antigen Retrieval: A Technical Guide to Citrate Buffer and an Introduction to the Research Compound JH-RE-06

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunohistochemistry (IHC), effective antigen retrieval is paramount for obtaining robust and reliable staining results. The process of unmasking epitopes, concealed by formalin fixation, is a critical step that dictates the success of antibody-based detection. While a multitude of reagents are available, citrate buffer remains a cornerstone for heat-induced epitope retrieval (HIER). This guide provides an in-depth technical overview of citrate buffer-mediated antigen retrieval, its underlying mechanisms, and detailed protocols.

Furthermore, to address potential nomenclature confusion within the research community, this document also clarifies the distinct identity and application of JH-RE-06, a small molecule inhibitor used in cancer research, which is fundamentally different from antigen retrieval reagents.

Section 1: The Core Principles of Antigen Retrieval

Formalin fixation, the gold standard for preserving tissue morphology, induces the formation of methylene bridges between proteins.[1][2][3] These cross-links, while excellent for maintaining structural integrity, can mask the antigenic sites that antibodies recognize, leading to weak or false-negative staining.[2][4][5] Antigen retrieval aims to reverse this masking, thereby restoring the antigenicity of target proteins.[6]

The most common method, Heat-Induced Epitope Retrieval (HIER), involves heating tissue sections in a specific buffer solution.[1][2][3] The combination of heat and the chemical properties of the buffer work to break the methylene cross-links, allowing the protein to refold and expose the epitope for antibody binding.[1][3][7] The effectiveness of HIER is influenced by several factors, including temperature, heating time, and the pH and composition of the retrieval solution.[1][8]

Section 2: Citrate Buffer as the Gold Standard for HIER

Citrate buffer, typically used at a pH of 6.0, is one of the most widely used and versatile antigen retrieval solutions.[4][5][8][9] Its efficacy across a broad range of antigens has made it a staple in IHC laboratories.

Mechanism of Action

The precise mechanisms of HIER are not fully elucidated, but several theories exist. One prominent theory suggests that the thermal energy from heating cleaves the methylene bridges formed during formalin fixation.[1][3][7] In this context, the citrate buffer, with its specific pH and ionic strength, provides an optimal environment for the hydrolysis of these cross-links and the subsequent renaturation of the protein, allowing the epitope to become accessible to the antibody.[7] Another theory posits that HIER buffers like citrate, which can function as calcium chelators, may act by removing bound calcium ions from the sites of cross-links.[2]

Applications and Considerations

Citrate buffer at pH 6.0 is effective for a wide array of antibodies.[4][5] However, it is important to note that for some antigens, particularly nuclear ones, alkaline buffers such as those containing EDTA (pH 8.0-9.0) may provide superior results.[6][8][9][10] The choice of retrieval solution is often antibody-dependent, and optimization is key for achieving the best staining.[9] While citrate buffers are known for preserving tissue morphology well, alkaline solutions can sometimes lead to increased staining intensity for many antibodies, though they may also carry a higher risk of tissue damage or section detachment.[9][11]

Data Presentation: Comparison of Common HIER Buffers

| Buffer Component | Typical pH | Common Applications & Characteristics | Potential Drawbacks |

| Sodium Citrate | 6.0 | Widely used for a broad range of antigens; generally good preservation of tissue morphology.[4][5][9] | May be less effective for some antigens, particularly certain nuclear proteins, compared to alkaline buffers.[6][8] |

| Tris-EDTA | 8.0 - 9.0 | Often provides stronger staining intensity, especially for nuclear antigens and over-fixed tissues.[6][8][9][10][12] | Higher pH can sometimes lead to tissue damage, morphological distortion, or section detachment from the slide.[9][11] |

| Glycine-HCl | ~3-5 | Used for specific antigens that require a low pH environment for optimal retrieval.[9] | Excessive acidity can cause tissue damage and epitope destruction.[11] |

Experimental Protocol: Citrate Buffer Antigen Retrieval

This protocol provides a generalized procedure for HIER using a citrate buffer. Optimal times and temperatures may vary depending on the specific tissue, fixation, and primary antibody used.

Reagents:

-

10X Citrate Buffer Stock Solution (100mM Sodium Citrate, 0.5% Tween 20, pH 6.0):

-

1X Working Solution: Dilute the 10X stock solution 1:10 with distilled water. Confirm pH is 6.0 before use.

Procedure:

-

Deparaffinization and Rehydration:

-

Heat-Induced Epitope Retrieval:

-

Cooling:

-

Washing:

-

Rinse sections in a wash buffer (e.g., PBS with Tween 20) for two changes of 2 minutes each.[4]

-

-

Immunohistochemical Staining:

References

- 1. Heat-Induced Epitope Retrieval - Biocare Medical [biocare.net]

- 2. An Intro to Heat Induced Epitope Retrieval (HIER) in IHC [leicabiosystems.com]

- 3. The Pathologist | HIER, Further, Faster [thepathologist.com]

- 4. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]

- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 6. bosterbio.com [bosterbio.com]

- 7. Heat-induced antigen retrieval: mechanisms and application to histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heat-Induced Antigen Retrieval for Immunohistochemical Reactions in Routinely Processed Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Basic Truth: Antigen Retrieval Solutions and pH - Biocare Medical [biocare.net]

- 10. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Impact of pH on Antigen Retrieval in Immunohistochemistry [visikol.com]

- 12. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. antibodiesinc.com [antibodiesinc.com]

Methodological & Application

Application Notes and Protocols for JH-RE-06, a REV1-REV7 Interface Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of JH-RE-06, a small molecule inhibitor of the REV1-REV7 protein-protein interaction, in cancer research. This compound disrupts mutagenic translesion synthesis (TLS), a key pathway implicated in chemoresistance.

Mechanism of Action

This compound is a potent inhibitor of the interaction between REV1 and REV7, with an IC50 of 0.78 µM and a Kd of 0.42 µM.[1][2][3][4][5] It functions by binding to a typically featureless surface on the REV1 C-terminal domain (CTD), inducing its dimerization.[1][6][7] This dimerization sterically blocks the binding of the REV7 subunit of DNA polymerase ζ (POLζ), thereby preventing the recruitment of this key mutagenic polymerase to sites of DNA damage.[1][7][8][9] By inhibiting REV1-dependent mutagenic TLS, this compound sensitizes cancer cells to DNA-damaging agents like cisplatin and can suppress tumor growth.[2][6][7][9]

The inhibition of the REV1-POLζ pathway by this compound leads to a profound alteration in the cellular response to chemotherapy. Instead of undergoing apoptosis, cancer cells treated with a combination of cisplatin and this compound exhibit hallmarks of senescence before eventual cell death.[9][10][11]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in inhibiting mutagenic translesion synthesis.

Experimental Protocols

The following are example protocols for the use of this compound in combination with cisplatin for in vitro and in vivo studies, based on published research.

In Vitro Combination Therapy with Cisplatin

This protocol is designed to assess the synergistic effect of this compound and cisplatin on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A375 melanoma, HT1080 fibrosarcoma)[1][7]

-

Cell culture medium and supplements

-

This compound (reconstituted in DMSO)[1]

-

Cisplatin

-

6-well plates

-

Fixative solution (50% methanol, 10% glacial acetic acid)[1]

-

Staining solution (0.02% Coomassie Brilliant Blue R-250 in 46.5% methanol, 7% acetic acid, 46.5% water)[1]

Procedure:

-

Cell Seeding: Plate cells at a low density (e.g., 300-800 cells/well) in 6-well plates and incubate for 24 hours.[1][12]

-

Cisplatin Treatment: Treat cells with the desired concentration of cisplatin (e.g., 0.5 µM) for 24 hours.[7]

-

This compound Treatment: Remove the cisplatin-containing medium and add fresh medium containing this compound (e.g., 1.5 µM). Incubate for an additional 24 hours.[1][7]

-

Recovery: Wash the cells and replace with fresh medium. Allow colonies to form over 5-7 days.[1][7]

-

Staining and Quantification:

-

Aspirate the medium and fix the colonies with the fixative solution for 10 minutes.[1]

-

Stain the colonies with Coomassie Brilliant Blue solution.[1]

-

Count colonies containing at least 40 cells.[1]

-

Calculate relative cell survival by normalizing the colony counts of treated samples to the DMSO control.[1]

-

Quantitative Data Summary for In Vitro Experiments:

| Parameter | Value | Cell Lines | Reference |

| This compound Concentration | 1.5 µM - 10 µM | HT1080, A375, KP, LNCap, AG01522, MEFs | [1][7][9][12] |

| Cisplatin Concentration | 0.5 µM - 1 µM | HT1080, A375, MEFs | [7][12] |

| Incubation Time | 24 hours | Multiple | [1][7] |

| Recovery Time | 5 - 7 days | Multiple | [1][7] |

In Vivo Xenograft Studies

This protocol outlines the use of this compound in combination with cisplatin in a mouse xenograft model of human melanoma.

Materials:

-

6–8-week-old immunodeficient mice (e.g., NCRNU-F nude mice)[1]

-

Human melanoma cells (e.g., A375)

-

This compound

-

Cisplatin

-

Vehicle control

Procedure:

-

Tumor Implantation: Subcutaneously implant human melanoma cells into the flanks of the mice.

-

Treatment: Once tumors are established, randomize mice into treatment groups.

-

Monitoring: Monitor tumor growth and animal survival.

-